N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide: is an organic compound characterized by the presence of a biphenyl group attached to a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide typically involves the reaction of 4-biphenylamine with cyanoacetic acid or its derivatives under appropriate conditions. One common method involves the condensation of 4-biphenylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the production of materials such as polymers and dyes.
Mechanism of Action
N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide: can be compared with other biphenyl derivatives such as biphenyl-4-carboxamide and biphenyl-4-carboxylic acid.
Uniqueness: The presence of the cyanoacetamide group distinguishes it from other biphenyl derivatives, providing unique reactivity and potential biological activities.
Comparison with Similar Compounds
- Biphenyl-4-carboxamide
- Biphenyl-4-carboxylic acid
- 4’-Cyano-[1,1’-biphenyl]-4-carboxamide
This detailed article provides a comprehensive overview of N-([1,1’-Biphenyl]-4-yl)-2-cyanoacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-cyano-N-(4-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-10-15(18)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGDXPOAYCXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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